molecular formula C15H15N3O2 B1622300 N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide CAS No. 108717-59-5

N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide

Cat. No.: B1622300
CAS No.: 108717-59-5
M. Wt: 269.3 g/mol
InChI Key: LQXUAYGZHHVIIL-UHFFFAOYSA-N
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Description

“N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide” is a chemical compound with the CAS number 108717-59-5 . It is offered by several suppliers for research purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H15N3O2 . This indicates that it contains 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 269.3 g/mol . It has a melting point of 228-230°C .

Scientific Research Applications

Heterogeneous Catalysis

N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide derivatives are explored in the realm of heterogeneous catalysis, particularly for Knoevenagel condensation. The amide functionalized covalent organic frameworks (COFs) that incorporate these units demonstrate enhanced catalytic efficiency due to their crystallinity and structural features, offering new avenues for chemical synthesis and applications in materials science (Yang Li et al., 2019).

Anticancer Research

Research on this compound derivatives also extends to anticancer applications. These compounds have been investigated for their cytotoxic effects against melanoma cells, demonstrating potential for targeted drug delivery systems. The selective toxicity of these derivatives towards melanoma cells, as compared to their effects on non-cancerous cells, supports the development of more efficient and specific anticancer therapies (Markus Wolf et al., 2004).

Supramolecular Chemistry

The structural motif of this compound serves as a versatile building block in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), to which these compounds are closely related, enable the formation of highly ordered structures through hydrogen bonding. This feature is harnessed in various scientific disciplines, from nanotechnology to biomedical applications, showcasing the adaptability and multifunctionality of these compounds (S. Cantekin et al., 2012).

Biological Activity Studies

Explorations into the biological activities of this compound derivatives reveal their potential in combating various microbial strains and in affecting photosynthetic electron transport. Such studies are crucial for the development of new antimicrobial agents and for understanding the interaction mechanisms of these compounds with biological systems (A. Imramovský et al., 2011).

Drug Discovery and Medicinal Chemistry

The compound class including this compound is integral to the discovery and optimization of drugs. For instance, these compounds have been evaluated for their role in histone deacetylase inhibition, a therapeutic strategy for cancer treatment. Their selectivity and efficacy in inhibiting specific HDACs highlight their potential as lead compounds in drug discovery projects (Nancy Z. Zhou et al., 2008).

Mechanism of Action

The mechanism of action of “N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide” is not specified in the web search results. It is mentioned as a biochemical for proteomics research , which suggests it may be used to study protein structures and functions.

Safety and Hazards

“N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide” is labeled as an irritant . It should be handled with appropriate safety measures to avoid skin and eye contact, inhalation, or ingestion.

Properties

IUPAC Name

N-[2-(4-aminoanilino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10,16H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUAYGZHHVIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376981
Record name N-[2-(4-Aminoanilino)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108717-59-5
Record name N-[2-(4-Aminoanilino)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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